3-Chloro-4-propoxybenzenethiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-propoxybenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClOS/c1-2-5-11-9-4-3-7(12)6-8(9)10/h3-4,6,12H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJFLPHAYDTIRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701305212 | |
| Record name | 3-Chloro-4-propoxybenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90416-32-3 | |
| Record name | 3-Chloro-4-propoxybenzenethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90416-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-propoxybenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Studies of 3 Chloro 4 Propoxybenzenethiol
Fundamental Reactivity Profiles of the Thiol Group
The thiol (-SH) functional group is known for its distinct reactivity, participating in nucleophilic, radical, and redox reactions.
The thiol group exhibits significant nucleophilic properties. mdpi.com This reactivity is dramatically enhanced upon deprotonation to form the corresponding thiolate anion (Ar-S⁻). Due to the acidity of the thiol proton, this conversion readily occurs in the presence of a base. The resulting thiolate is a powerful nucleophile, capable of reacting with a wide range of electrophiles, such as alkylating agents and Michael acceptors. mdpi.comscience.gov This characteristic makes aromatic thiols valuable intermediates in organic synthesis.
The sulfur-hydrogen bond in thiols is relatively weak, with bond dissociation energies for thiophenols being lower than for alkanethiols due to resonance stabilization of the resulting radical. princeton.edu This facilitates the homolytic cleavage of the S-H bond to form a thiyl radical (Ar-S•). The generation of these radicals can be achieved through several methods, including:
Thermal initiation nih.gov
UV photolysis nih.gov
Reaction with radical initiators (e.g., AIBN) nih.gov
One-electron oxidation princeton.edu
Once formed, these highly reactive thiyl radicals can mediate a variety of chemical transformations, most notably the hydrothiolation of alkenes and alkynes, which proceeds via a radical chain mechanism. nih.govrsc.org The propensity to form these radical species is a cornerstone of thiol chemistry. nih.gov
| Reaction Type | Reactive Species | Key Characteristics | Typical Reactions |
|---|---|---|---|
| Nucleophilic Reaction | Thiolate (Ar-S⁻) | Strong nucleophile formed under basic conditions. mdpi.com | Nucleophilic substitution, Michael addition. mdpi.com |
| Radical Reaction | Thiyl Radical (Ar-S•) | Generated by homolytic cleavage of the S-H bond; stabilized by resonance. princeton.edu | Addition to double and triple bonds. nih.govrsc.org |
Oxidative Transformations and Stability Investigations
The sulfur atom in 3-Chloro-4-propoxybenzenethiol is susceptible to oxidation, leading to a variety of sulfur-containing functional groups with different oxidation states.
The oxidation of thiols can yield several products depending on the strength of the oxidizing agent and the reaction conditions.
Disulfides : Under mild oxidative conditions, such as exposure to air or mild oxidants, thiols readily dimerize to form disulfides. organic-chemistry.org This is a reversible process, and the disulfide bond can be cleaved by reducing agents to regenerate the thiol.
Sulfenic Acids : The initial two-electron oxidation of a thiol produces a sulfenic acid (Ar-SOH). nih.gov These are often highly reactive and transient intermediates. nih.gov They can be unstable and may undergo further reactions, such as condensation to form thiosulfinates or disproportionation. nih.gov
Sulfinic and Sulfonic Acids : With stronger oxidizing agents, the sulfur atom can be further oxidized. Sulfenic acids can be oxidized to the more stable sulfinic acids (Ar-SO₂H) and subsequently to the highly stable and generally irreversible sulfonic acids (Ar-SO₃H). nih.gov
Hydrogen peroxide (H₂O₂) is a common reagent used to study the oxidation of thiols. The reaction between a thiol and H₂O₂ is a primary pathway for the formation of sulfenic acids. nih.govnih.gov The rate of this reaction can be highly variable. nih.gov While sulfenic acid is the initial product, the presence of excess oxidant can lead to the formation of sulfinic and sulfonic acids. nih.govnih.gov The oxidation of thiols to disulfides can also be achieved with hydrogen peroxide, often catalyzed by species like iodide ions. organic-chemistry.org
Reactivity Modulations by Aromatic Substituents
The chemical reactivity of the thiol group in this compound is modulated by the electronic effects of the chloro and propoxy substituents on the benzene (B151609) ring. ma.edu
Propoxy Group : Located at the para position relative to the thiol, the propoxy group (-OCH₂CH₂CH₃) is a strong activating group. It donates electron density to the aromatic ring primarily through a resonance effect (+R), which outweighs its weaker inductive electron withdrawal (-I). libretexts.org This increased electron density enhances the nucleophilicity of the sulfur atom and stabilizes radical intermediates through resonance.
Chloro Group : The chlorine atom at the meta position is a deactivating group. It exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity, which overrides its weaker resonance electron donation (+R). libretexts.org This inductive withdrawal increases the acidity of the thiol proton, facilitating the formation of the thiolate anion.
| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity |
|---|---|---|---|
| Propoxy (-OC₃H₇) | 4- (para) | Strongly electron-donating (+R > -I) libretexts.org | Increases nucleophilicity of sulfur; Decreases acidity of thiol proton; Stabilizes radical intermediates. |
| Chloro (-Cl) | 3- (meta) | Electron-withdrawing (-I > +R) libretexts.org | Decreases nucleophilicity of sulfur; Increases acidity of thiol proton. |
Influence of the Chloro Substituent on Ring and Thiol Reactivity
The chloro substituent at the 3-position of the benzene ring is expected to exert a significant influence on the reactivity of both the aromatic ring and the thiol group through a combination of inductive and resonance effects.
Electronic Effects on the Aromatic Ring: The chlorine atom is more electronegative than carbon, leading to a net electron-withdrawing inductive effect (-I). This effect deactivates the benzene ring towards electrophilic aromatic substitution reactions. The deactivation is most pronounced at the ortho and para positions relative to the chloro group.
Electronic Effects on the Thiol Group: The inductive withdrawal of electron density by the chloro group is transmitted through the benzene ring to the sulfur atom of the thiol. This is anticipated to decrease the nucleophilicity of the thiolate anion, which is the reactive species in many of its reactions. A lower electron density on the sulfur atom would result in a weaker nucleophile.
Role of the Propoxy Group in Electronic and Steric Effects
The propoxy group (-OCH₂CH₂CH₃) at the 4-position plays a contrasting role to the chloro substituent, primarily through its electronic and steric contributions.
Steric Effects: The propoxy group is bulkier than a hydrogen atom. While it is not in the immediate vicinity of the thiol group (it is in the para position), its presence could have subtle steric implications in reactions involving large reagents that interact with the entire molecule. However, direct steric hindrance on the thiol group itself is expected to be minimal.
Carbon-Sulfur Bond Forming Reactions
The formation of carbon-sulfur bonds is a cornerstone of organic synthesis, and thiols are key precursors for these transformations.
Oxidative Cross-Coupling Reactions of Thiols
Oxidative cross-coupling reactions represent a powerful method for the formation of C-S bonds, often proceeding through the formation of a disulfide intermediate followed by reaction with a nucleophile or a radical species. These reactions are typically catalyzed by transition metals or mediated by chemical oxidants.
Table 1: Predicted Reactivity in Oxidative Cross-Coupling
| Reactant | Catalyst/Oxidant | Predicted Product | Plausible Mechanism |
| This compound + Aryl Halide | Transition Metal (e.g., Pd, Cu) | 3-Chloro-4-propoxyphenyl aryl sulfide (B99878) | Catalytic cycle involving oxidative addition, ligand exchange with the thiolate, and reductive elimination. |
| This compound | Oxidant (e.g., I₂, H₂O₂) | Bis(3-chloro-4-propoxyphenyl) disulfide | Oxidation of the thiol to a sulfenyl intermediate or thiyl radical, followed by dimerization. |
Thiol-Maleimide "Click" Chemistry and Michael Additions
The reaction of thiols with maleimides, a type of Michael addition, is a prominent example of "click" chemistry due to its high efficiency, selectivity, and mild reaction conditions. This reaction involves the conjugate addition of a nucleophilic thiol to the electron-deficient double bond of a maleimide.
The participation of this compound in a thiol-maleimide reaction would be highly dependent on the nucleophilicity of its sulfur atom. As previously discussed, the chloro substituent is expected to decrease the nucleophilicity of the thiol. This would likely result in a slower reaction rate compared to an unsubstituted benzenethiol (B1682325) or a benzenethiol with electron-donating groups.
Michael Additions in General: Beyond maleimides, thiols can act as nucleophiles in Michael additions to a variety of α,β-unsaturated carbonyl compounds. The reactivity of this compound in these reactions would similarly be influenced by the electronic effects of its substituents. The reduced nucleophilicity would be a key factor in determining the reaction conditions required to achieve a successful addition.
Table 2: Predicted Reactivity in Thiol-Maleimide and Michael Additions
| Reactant 1 | Reactant 2 | Reaction Type | Predicted Product | Key Influencing Factor |
| This compound | N-substituted Maleimide | Thiol-Maleimide "Click" Chemistry | Thiosuccinimide adduct | Reduced nucleophilicity of the thiol due to the chloro group. |
| This compound | α,β-Unsaturated Ketone/Ester | Michael Addition | 1,4-addition product | Reduced nucleophilicity of the thiol. |
Advanced Spectroscopic and Analytical Characterization for Research on 3 Chloro 4 Propoxybenzenethiol
High-Resolution Spectroscopic Techniques
High-resolution spectroscopy provides detailed information about the molecular structure and functional groups present in 3-Chloro-4-propoxybenzenethiol.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure elucidation of organic molecules, including thiol-containing compounds like this compound. scilit.comethernet.edu.etd-nb.info Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. youtube.com
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the propoxy group protons, and the thiol proton would be expected. The aromatic protons would appear as a set of multiplets in the typical aromatic region (approximately 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns dictated by the substitution pattern on the benzene (B151609) ring. youtube.comacs.org The thiol (S-H) proton typically appears as a singlet, with a chemical shift that can vary depending on solvent and concentration. acs.orgrsc.org The protons of the propoxy group would exhibit characteristic signals: a triplet for the terminal methyl (CH₃) group, a sextet for the methylene (CH₂) group adjacent to the methyl group, and another triplet for the methylene (OCH₂) group attached to the oxygen atom.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. acs.org The spectrum would show distinct signals for each unique carbon atom in the molecule, including the six carbons of the benzene ring, the three carbons of the propoxy group, and any other carbon atoms. The chemical shifts of the aromatic carbons are influenced by the attached substituents (chlorine, propoxy, and thiol groups).
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ar-H (Aromatic Protons) | ~6.8 - 7.5 | ~115 - 158 |
| S-H (Thiol Proton) | ~3.0 - 4.0 | N/A |
| O-CH₂-CH₂-CH₃ | ~4.0 (triplet) | ~70 |
| O-CH₂-CH₂-CH₃ | ~1.8 (sextet) | ~22 |
| O-CH₂-CH₂-CH₃ | ~1.0 (triplet) | ~10 |
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. nih.gov For thiol research, techniques like Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) and Direct Analysis in Real Time-Mass Spectrometry (DART-MS) are particularly valuable.
LC-ESI-MS/MS combines the separation power of liquid chromatography with the sensitive detection of tandem mass spectrometry. rsc.orgmdpi.com ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺, minimizing fragmentation in the initial stage and providing a clear molecular ion peak. nih.gov In tandem MS (MS/MS), this molecular ion is then isolated and fragmented to produce a characteristic pattern of daughter ions, which aids in structural confirmation. nih.govlibretexts.org For this compound, fragmentation could occur through cleavage of the C-S bond, loss of the propoxy group, or other characteristic breakdowns of the aromatic ring structure. researchgate.netchemguide.co.uklibretexts.org Derivatization of the thiol group can also be employed to enhance ionization efficiency and detection sensitivity in LC-ESI-MS. nih.gov
DART-MS is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal preparation. acs.orgnih.gov It is particularly effective for detecting reactive organosulfur compounds. digitellinc.comnih.govlabcompare.com The sample is simply placed in a stream of heated, metastable helium gas, which ionizes the analyte molecules. nih.gov This method is advantageous for high-throughput screening and the analysis of compounds that may be unstable under other analytical conditions. nih.govlabcompare.com
| Technique | Principle | Primary Application for Thiols | Advantages |
|---|---|---|---|
| LC-ESI-MS/MS | Soft ionization of molecules from a liquid phase, followed by separation and fragmentation of ions. mdpi.comresearchgate.net | Quantitative analysis and structural confirmation of thiols in complex mixtures. rsc.org | High sensitivity, structural information from fragmentation, suitable for complex matrices. researchgate.net |
| DART-MS | Direct ionization of analytes at atmospheric pressure using a stream of excited gas. nih.gov | Rapid screening and detection of reactive or volatile sulfur compounds. acs.orgnih.gov | Fast analysis, minimal sample preparation, reduced risk of analyte degradation. nih.govlabcompare.com |
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. spectroscopyonline.com
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its bonds. The IR spectrum of this compound would display characteristic absorption bands for its functional groups. The S-H stretching vibration of the thiol group typically appears as a weak band around 2550-2600 cm⁻¹. koreascience.kr The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region. spectroscopyonline.com The C-O-C stretching of the propoxy ether linkage would result in strong bands, typically in the 1200-1000 cm⁻¹ range. The C-Cl stretching vibration is expected in the lower frequency region, generally between 760-505 cm⁻¹. researchgate.net
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. researchgate.net It is particularly useful for identifying non-polar bonds. For this compound, the S-H and C-S stretching vibrations, which can be weak in the IR spectrum, often produce more distinct signals in the Raman spectrum. koreascience.krresearchgate.net The symmetric vibrations of the benzene ring are also typically strong in Raman spectra.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H (propoxy) | Stretching | 2850 - 3000 | Strong |
| S-H (thiol) | Stretching | 2550 - 2600 | Weak |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong |
| C-O (ether) | Stretching | 1000 - 1250 | Strong |
| C-Cl | Stretching | 505 - 760 researchgate.net | Strong |
| C-S | Stretching | 600 - 800 | Weak to Medium |
Chromatographic Separation Methods for Thiol Species
Chromatography is essential for isolating and purifying this compound from reaction mixtures or complex samples before spectroscopic analysis.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov Given its structure, this compound is expected to be sufficiently volatile for GC analysis. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column.
However, the analysis of thiols by GC can be challenging due to the high reactivity of the sulfhydryl (-SH) group, which can lead to poor peak shape (tailing) and low recovery. nih.gov To overcome these issues, derivatization is often employed to convert the thiol into a more stable and less polar derivative. nih.govresearchgate.net When coupled with a mass spectrometer (GC-MS), this method allows for both quantification and structural identification of the thiol. For sensitive and selective detection of sulfur compounds without derivatization, detectors like the sulfur chemiluminescence detector (SCD) or pulsed flame photometric detector (PFPD) can be used. nih.govresearchgate.net
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a versatile technique for separating compounds in complex liquid mixtures. longdom.orgyoutube.com It is well-suited for the analysis of thiols that may be thermally unstable or not volatile enough for GC. nih.gov
Reversed-phase HPLC is the most common mode used for separating moderately polar organic compounds like this compound. In this method, a non-polar stationary phase (such as C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol). pitt.edu The compound is separated based on its hydrophobicity. As with other analytical methods for thiols, derivatization can be used prior to LC analysis to improve detection, especially when using UV-Vis or fluorescence detectors. researchgate.netresearchgate.net Coupling LC with mass spectrometry (LC-MS) provides a highly sensitive and specific method for the analysis of thiols in complex matrices. nih.govresearchgate.net
Derivatization Strategies for Enhanced Analytical Detection and Specificity
For the comprehensive analytical characterization of this compound, derivatization is a crucial chemical strategy employed to modify the compound into a new entity with properties more suitable for a specific analytical method. This process is particularly vital when the parent compound exhibits low detector response, poor chromatographic retention, or insufficient volatility. The primary target for derivatization in this compound is the highly reactive thiol (-SH) group. Chemical modification at this site can introduce chromophores, fluorophores, or electrochemically active moieties, thereby significantly enhancing detection sensitivity and selectivity in various analytical platforms, including high-performance liquid chromatography (HPLC) and gas chromatography (GC).
The choice of a derivatizing agent is contingent upon the analytical technique to be employed. For HPLC, reagents that introduce a UV-absorbing or fluorescent tag are common, while for GC, derivatization aims to increase volatility and thermal stability.
Common Derivatization Reactions for the Thiol Group:
The nucleophilic nature of the thiol group allows for a variety of chemical reactions to be employed for derivatization. The most prevalent strategies include:
Alkylation: This reaction involves the displacement of a leaving group from an alkylating agent by the thiolate anion. Reagents containing active halogens are frequently used for this purpose.
Acylation: This involves the reaction of the thiol with an acylating agent, such as an acyl halide or anhydride, to form a thioester.
Silylation: In this process, an active hydrogen in the thiol group is replaced by a silyl group, typically from a silyl halide or amide. This is a common strategy to increase the volatility of compounds for GC analysis. libretexts.org
Addition to Double Bonds: The thiol group can undergo nucleophilic addition to activated double bonds, such as those found in maleimides.
The following table outlines some of the commonly used derivatizing agents for thiols, which are applicable to this compound, along with the analytical techniques for which they are best suited.
| Derivatizing Agent | Target Functional Group | Reaction Type | Analytical Technique | Enhancement |
| Pentafluorobenzyl bromide (PFB-Br) | Thiol | Alkylation | GC-ECD, GC-MS | Increases volatility and electron-capturing ability |
| N-substituted maleimides | Thiol | Addition | HPLC-UV, HPLC-Fluorescence | Introduces a UV or fluorescent tag |
| o-Phthalaldehyde (OPA) (with an amine) | Thiol | Formation of an isoindole derivative | HPLC-Fluorescence | Creates a highly fluorescent product |
| Dansyl chloride | Thiol | Sulfonylation | HPLC-UV, HPLC-Fluorescence | Adds a strongly UV-absorbing and fluorescent dansyl group |
| Trimethylchlorosilane (TMCS) | Thiol | Silylation | GC-FID, GC-MS | Increases volatility and thermal stability |
Detailed Research Findings on Thiol Derivatization:
While specific research on the derivatization of this compound is not extensively documented in publicly available literature, a wealth of studies on the derivatization of other thiol-containing compounds provides a strong foundation for its analysis.
For instance, the use of N-(1-pyrenyl)maleimide (NPM) as a derivatizing agent for thiols has been shown to offer significant advantages in HPLC analysis. nih.gov The reaction of NPM with a thiol proceeds rapidly at room temperature to yield a stable, highly fluorescent adduct. This allows for the detection of thiols at very low concentrations, often in the femtomole range. nih.gov The resulting derivative of this compound would be expected to exhibit strong fluorescence, enabling its sensitive quantification in complex matrices.
Another powerful derivatizing agent for thiols is o-phthalaldehyde (OPA) , which reacts with primary amines and thiols to form fluorescent isoindole derivatives. libretexts.org This pre-column derivatization method is widely used in the analysis of amino acids and other thiol-containing compounds. The reaction is rapid and produces a derivative with excellent fluorescent properties, making it suitable for trace analysis.
For gas chromatographic analysis, silylation is a well-established technique for derivatizing compounds with active hydrogens, including thiols. libretexts.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed to replace the hydrogen of the thiol group with a trimethylsilyl (TMS) group. This derivatization increases the volatility and thermal stability of the analyte, making it amenable to GC separation and detection. The resulting TMS derivative of this compound would likely exhibit good chromatographic behavior and produce characteristic mass spectra for identification and quantification.
The following table summarizes the expected outcomes of these derivatization strategies when applied to this compound.
| Derivatization Strategy | Expected Derivative of this compound | Analytical Improvement |
| Reaction with N-(1-pyrenyl)maleimide (NPM) | 3-(3-Chloro-4-propoxyphenylthio)-1-pyrenylpyrrolidine-2,5-dione | Introduction of a highly fluorescent pyrene moiety for sensitive HPLC-fluorescence detection. |
| Reaction with o-Phthalaldehyde (OPA) and a primary amine | An isoindole derivative | Formation of a fluorescent adduct for trace analysis by HPLC-fluorescence. |
| Reaction with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 3-Chloro-4-propoxy(trimethylsilyl)thiobenzene | Increased volatility and thermal stability for improved separation and detection by GC-MS. |
Computational Chemistry and Theoretical Modeling of 3 Chloro 4 Propoxybenzenethiol
Quantum Chemical Investigations
Quantum chemical investigations are fundamental to understanding the intrinsic properties of 3-Chloro-4-propoxybenzenethiol. These methods, rooted in the principles of quantum mechanics, allow for the precise calculation of the molecule's electronic structure and energetic profile.
Electronic Structure and Reactivity Predictions via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of chemical properties. For this compound, DFT calculations can elucidate the distribution of electrons within the molecule, which is crucial for understanding its reactivity.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.
Other reactivity descriptors that can be calculated using DFT include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions. For instance, the electrophilicity index helps in understanding the molecule's ability to act as an electrophile.
Interactive Table: Calculated DFT Parameters for this compound
| Parameter | Value (in Hartree) | Value (in eV) |
| HOMO Energy | -0.235 | -6.395 |
| LUMO Energy | -0.078 | -2.122 |
| HOMO-LUMO Gap | 0.157 | 4.273 |
| Electronegativity (χ) | 0.1565 | 4.2585 |
| Chemical Hardness (η) | 0.0785 | 2.1365 |
| Electrophilicity Index (ω) | 0.156 | 4.245 |
Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental or computational studies on this compound were not found in the searched literature.
Conformer Analysis and Energetic Profiles
Computational methods can be used to perform a systematic search of the potential energy surface of the molecule to identify all possible low-energy conformers. The relative energies of these conformers can then be calculated to determine their stability. The Boltzmann distribution can be used to estimate the population of each conformer at a given temperature. The energetic profile, which maps the energy of the molecule as a function of specific dihedral angles, provides a detailed picture of the energy barriers between different conformers.
Mechanistic Pathway Elucidation through Computational Simulations
For example, in the synthesis of derivatives of this compound, computational simulations can be used to explore different reaction pathways and to predict the most likely products. By calculating the activation energies for each step in the proposed mechanisms, the most favorable pathway can be identified. These simulations can also provide insights into the role of catalysts and solvents in the reaction.
Predictive Modeling for Synthetic Route Design and Optimization
Predictive modeling, based on computational chemistry, can significantly aid in the design and optimization of synthetic routes for this compound. By simulating potential synthetic steps and evaluating their feasibility and potential yield, chemists can design more efficient and cost-effective synthetic strategies.
These models can predict the outcomes of various chemical transformations, screen for optimal reagents and reaction conditions, and identify potential side reactions and byproducts. This predictive capability reduces the need for extensive experimental trial-and-error, thereby accelerating the process of developing new synthetic methods. For instance, a retrosynthetic analysis can be computationally modeled to identify the most viable starting materials and reaction sequences.
Theoretical Studies on Intermolecular Interactions
The way this compound interacts with other molecules is governed by intermolecular forces. Theoretical studies can provide a detailed understanding of these interactions, which are crucial for predicting the compound's physical properties, such as its boiling point and solubility, as well as its behavior in biological systems.
The presence of the thiol group, the chlorine atom, and the propoxy group allows for a variety of intermolecular interactions, including hydrogen bonding (with the thiol hydrogen), halogen bonding (with the chlorine atom), and van der Waals forces. Computational methods can be used to calculate the strength and geometry of these interactions. For example, the interaction energy between two molecules of this compound can be calculated to understand its self-assembly behavior. Similarly, its interaction with solvent molecules can be modeled to predict its solubility in different media.
Research on Structural Analogs and Derivatives of 3 Chloro 4 Propoxybenzenethiol
Design and Synthesis of Modified Benzenethiol (B1682325) Architectures
The rational design and synthesis of modified benzenethiol architectures, using 3-chloro-4-propoxybenzenethiol as a foundational scaffold, is a key area of investigation. This involves the systematic alteration of its functional groups to create a library of analogs with diverse electronic and steric properties.
Systematic Variation of Thiol and Propoxy Moieties
The thiol (-SH) and propoxy (-OCH₂CH₂CH₃) groups of this compound are primary targets for chemical modification to generate structural analogs. The thiol group, a versatile functional handle, can be readily converted into a variety of other sulfur-containing functionalities. For instance, alkylation of the thiol can yield a range of thioethers with varying steric bulk and electronic properties. Oxidation of the thiol can lead to the formation of disulfides, sulfenic acids, sulfinic acids, and sulfonic acids, each with distinct chemical reactivity.
The propoxy group can also be varied to modulate the lipophilicity and steric profile of the molecule. This can be achieved by synthesizing analogs with different alkoxy chains, such as methoxy, ethoxy, or butoxy groups. The synthesis of such analogs would typically involve the nucleophilic substitution of a suitable precursor, such as 3-chloro-4-fluoronitrobenzene, with the corresponding sodium alkoxide, followed by reduction of the nitro group and subsequent conversion to the thiol.
Exploration of Halogen Substituent Effects and Positional Isomers
The nature and position of the halogen substituent on the benzenethiol ring significantly influence the molecule's physicochemical properties. The chloro group in this compound is an electron-withdrawing group that affects the acidity of the thiol and the electron density of the aromatic ring.
The position of the halogen also plays a critical role. For example, moving the chloro group from the 3-position to the 2-position or 5-position would create positional isomers with different dipole moments and steric environments. This, in turn, would affect their intermolecular interactions and packing in the solid state, as well as their reactivity.
Comparative Chemical Reactivity and Stability Studies Across Analogs
Understanding the relative reactivity and stability of different this compound analogs is crucial for predicting their behavior in various chemical transformations and their potential for practical applications.
The acidity of the thiol group, as indicated by its pKa value, is a key determinant of its nucleophilicity. The pKa of a thiol is influenced by the electronic effects of the other substituents on the benzene (B151609) ring. rsc.org Electron-withdrawing groups, such as the chloro group, are expected to increase the acidity of the thiol (lower the pKa) by stabilizing the thiolate anion. Conversely, electron-donating groups would decrease the acidity. The reactivity of thiols can be paradoxical; a lower pKa increases the concentration of the more reactive thiolate anion at a given pH, but it can also decrease the intrinsic nucleophilicity of the sulfur atom. maastrichtuniversity.nl
The stability of these compounds, particularly their susceptibility to oxidation, is another important consideration. Thiols can be oxidized to disulfides and other sulfur oxides. The rate of oxidation can be influenced by the electronic properties of the substituents on the aromatic ring.
Development of Diverse Functionalized Organosulfur Scaffolds
Substituted benzenethiols like this compound are valuable precursors for the synthesis of more complex, functionalized organosulfur scaffolds. tus.ac.jpsciencedaily.comnih.gov These scaffolds are of significant interest in medicinal chemistry and materials science. nih.govnih.gov
One common strategy involves the use of the thiol group as a nucleophile in various coupling reactions. For example, reaction with electrophiles can lead to the formation of thioethers, which are important structural motifs in many biologically active molecules. The thiol group can also participate in thiol-ene "click" chemistry, providing an efficient route to functionalized materials. rsc.org
Furthermore, the aromatic ring can be further functionalized through electrophilic aromatic substitution reactions, although the presence of the deactivating chloro group and the activating propoxy and thiol groups makes the regioselectivity of such reactions a key consideration.
Structure-Property Relationships in Derivatized Benzenethiols
A central goal of this research is to establish clear structure-property relationships for derivatized benzenethiols. This involves correlating specific structural modifications with changes in the molecule's physical, chemical, and potentially biological properties.
For instance, systematic changes to the alkoxy chain length can influence the molecule's solubility and melting point. rsc.org The introduction of different halogen substituents can modulate the electronic properties of the aromatic ring, affecting its reactivity and the acidity of the thiol group. nih.gov
Advanced Research Applications and Material Science Implications
Utilization in Functional Polymer and Material Synthesis
The multifunctionality of 3-chloro-4-propoxybenzenethiol makes it a promising candidate for the synthesis of novel polymers and advanced materials. Its thiol group can readily participate in various polymerization reactions, while the chloro and propoxy groups can be used to tune the final properties of the material.
Cross-linking is a critical process in polymer chemistry that enhances the mechanical strength, thermal stability, and chemical resistance of materials by forming covalent bonds between polymer chains. craw.eu Thiols are well-known for their utility as cross-linking agents, particularly in thiol-ene and thiol-yne "click" reactions. researchgate.net These reactions are highly efficient and proceed under mild conditions, making them ideal for creating well-defined polymer networks.
This compound, with its reactive thiol group, could theoretically be employed as a cross-linking agent in conjunction with polymers containing alkene or alkyne functionalities. The resulting polymer network would incorporate the chloro-propoxybenzene moiety, which could impart specific properties such as increased hydrophobicity and altered refractive index. The general mechanism for such a cross-linking reaction is depicted below:
Thiol-Ene Reaction: Polymer chains with pendant vinyl groups can be cross-linked by a dithiol. In a hypothetical scenario, a derivative of this compound containing two thiol groups could serve this purpose.
Thiol-Michael Addition: This reaction involves the addition of a thiol to an electron-deficient double bond, such as in acrylates or maleimides. researchgate.net this compound could be used to functionalize such polymers, or a dithiol analogue could act as a cross-linker.
The inclusion of the halogen and ether groups on the aromatic ring of this compound could offer a means to fine-tune the properties of the resulting polymer network, such as its thermal stability and solvent resistance.
Substituted aromatic thiols are valuable precursors in the synthesis of organic electronic materials, including conductive polymers and molecules for organic light-emitting diodes (OLEDs). The sulfur atom can be used to create thiophene-based structures, which are common building blocks in these materials. The chloro and propoxy substituents on the benzene (B151609) ring of this compound could influence the electronic properties of the resulting materials, such as their band gap and charge mobility.
For instance, this compound could potentially be used in the synthesis of substituted poly(p-phenylene sulfide) (PPS)-type polymers. The properties of these polymers could be tailored by the specific substituents on the aromatic ring.
| Potential Application Area | Role of this compound | Anticipated Material Properties |
| Organic Photovoltaics (OPVs) | Precursor for donor or acceptor materials | Tunable electronic energy levels |
| Organic Light-Emitting Diodes (OLEDs) | Building block for host or emissive layer materials | Modified charge transport and emission characteristics |
| Organic Field-Effect Transistors (OFETs) | Monomer for semiconducting polymers | Enhanced solubility and stability |
Chemical Tool and Probe Development in Analytical Sciences
The development of novel chemical tools and probes is essential for advancing analytical sciences. kuleuven.be The thiol group of this compound is a key feature that could be exploited for the development of fluorescent or colorimetric probes for the detection of specific analytes. Thiols are known to react with various functional groups and can also interact with metal ions, making them versatile components in probe design.
For example, the thiol group could be used to anchor the molecule to a signaling unit, such as a fluorophore. The interaction of an analyte with the chloro-propoxybenzene moiety could then induce a change in the fluorescence signal. The specific substitution pattern on the aromatic ring could be engineered to achieve selectivity for a particular analyte.
Research into Catalytic Applications and Ligand Design
In the field of catalysis, thiol-containing molecules are often used as ligands that can bind to metal centers and influence the activity and selectivity of a catalyst. The sulfur atom in the thiol group of this compound can coordinate to a variety of transition metals. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, could be modulated by the electron-withdrawing chloro group and the electron-donating propoxy group on the aromatic ring.
Potential catalytic applications where ligands derived from this compound might be explored include:
Cross-coupling reactions: Such as Suzuki, Heck, and Sonogashira reactions, where palladium catalysts are often employed with phosphine (B1218219) or thiol-based ligands.
Hydroformylation: The addition of a formyl group and a hydrogen atom to an alkene, often catalyzed by rhodium or cobalt complexes.
Polymerization catalysis: Where the ligand environment around the metal center can control the properties of the resulting polymer.
Surface Chemistry and Nanomaterials Functionalization (e.g., Thiol-Gold Interactions)
The strong affinity of sulfur for gold is a well-established principle in surface chemistry and is widely used for the functionalization of gold nanoparticles and surfaces. nih.gov The thiol group of this compound can form a stable gold-thiolate bond, allowing for the creation of self-assembled monolayers (SAMs) on gold surfaces. semanticscholar.org
The functionalization of gold nanoparticles with this compound would result in a surface coating where the chloro-propoxybenzene groups are exposed to the surrounding environment. nih.govnih.gov This could be used to:
Control the surface properties of nanoparticles: The hydrophobic nature of the propoxy group and the presence of the chloro group would alter the wettability and chemical reactivity of the nanoparticle surface.
Mediate interactions with other molecules: The functionalized surface could be designed to selectively bind to other molecules or to direct the self-assembly of the nanoparticles into larger structures.
Enhance stability: The organic layer can prevent the aggregation of nanoparticles, increasing their stability in solution. cd-bioparticles.net
| Nanomaterial | Functionalization Approach | Potential Application |
| Gold Nanoparticles (AuNPs) | Self-assembled monolayer formation via thiol-gold bonding | Sensing, drug delivery, catalysis |
| Gold Surfaces | Creation of functionalized surfaces for biosensors or electronic devices | Enhanced selectivity and sensitivity |
| Other Noble Metal Nanoparticles | Surface modification to tune properties | Catalysis, plasmonics |
Concluding Perspectives and Future Research Trajectories
Identification of Unexplored Synthetic Avenues
The synthesis of specifically substituted aromatic thiols often requires regioselective strategies. While a definitive documented synthesis for 3-Chloro-4-propoxybenzenethiol is not prominent in the literature, several established methods for thiophenol preparation could be adapted. Exploring these avenues represents a primary research trajectory.
One of the most classic and versatile methods is the Leuckart thiophenol reaction . wikipedia.org This approach would likely begin with the corresponding aniline (B41778), 3-chloro-4-propoxyaniline. Diazotization of the aniline followed by reaction with a xanthate salt (e.g., potassium ethyl xanthate) would yield a diazoxanthate intermediate. Gentle decomposition, catalyzed by a cuprous salt, and subsequent alkaline hydrolysis of the resulting aryl xanthate would furnish the target thiol. wikipedia.org
Another promising route involves modern cross-coupling reactions . Starting from a suitably functionalized aryl halide, such as 1-bromo-3-chloro-4-propoxybenzene or 1-iodo-3-chloro-4-propoxybenzene, a copper-catalyzed C–S coupling reaction could be employed. organic-chemistry.org Reagents like sodium sulfide (B99878) (Na₂S·9H₂O) or elemental sulfur followed by a reduction step can serve as the sulfur source. organic-chemistry.org These methods are often tolerant of various functional groups, making them suitable for this multi-substituted compound. organic-chemistry.org
A third potential pathway is the Newman-Kwart rearrangement . This method would involve the conversion of the corresponding phenol, 3-chloro-4-propoxyphenol, into an O-aryl thiocarbamate. Thermal rearrangement of this intermediate would then yield an S-aryl thiocarbamate, which can be hydrolyzed to the desired this compound. acs.org
| Synthetic Method | Potential Starting Material | Key Reagents/Steps | Rationale/Advantages |
|---|---|---|---|
| Leuckart Thiophenol Reaction | 3-chloro-4-propoxyaniline | 1. NaNO₂, HCl (Diazotization) 2. Potassium ethyl xanthate 3. Cu(I) catalyst 4. NaOH (Hydrolysis) | Classic, well-established method for converting anilines to thiophenols. wikipedia.org |
| Copper-Catalyzed C-S Coupling | 1-iodo-3-chloro-4-propoxybenzene | 1. Sulfur powder, K₂CO₃, CuI 2. NaBH₄ (Reduction) | Direct thiolation of an aryl halide; tolerates a wide range of functional groups. organic-chemistry.org |
| Newman-Kwart Rearrangement | 3-chloro-4-propoxyphenol | 1. Dialkylthiocarbamoyl chloride 2. Heat (Rearrangement) 3. NaOH/H₂O (Hydrolysis) | Useful for converting readily available phenols to thiophenols. acs.org |
Refinement of Mechanistic Understanding
The reactivity of this compound is governed by the interplay of its substituents. The propoxy group at the para-position is electron-donating through resonance, increasing electron density on the ring and at the sulfur atom. Conversely, the chloro group at the meta-position is electron-withdrawing through induction. This electronic tug-of-war is expected to fine-tune the nucleophilicity and acidity of the thiol group.
Computational studies could provide significant insight into the molecule's electronic structure. researchgate.net Parameters such as the S-H bond dissociation enthalpy (BDE), ionization potential, and the HOMO-LUMO gap can be calculated to predict its antioxidant potential and reactivity in radical reactions. nih.gov For instance, studies on chlorothiophenols (CTPs) reacting with oxygen radicals show that the position of chlorine substitution significantly impacts the reaction's potential barriers. nih.govrsc.org Understanding how the additional propoxy group modulates these barriers would be a key area of research.
The nucleophilicity of the corresponding thiolate anion is critical for its role in S-alkylation and Michael addition reactions. researchgate.netsci-hub.se Experimental kinetics studies, comparing the reaction rates of this compound with various electrophiles against other substituted thiophenols, would allow for the quantification of these electronic effects. Such studies could clarify whether the activating effect of the propoxy group outweighs the deactivating effect of the chloro group, or vice-versa, in different reaction contexts. researchgate.net
| Substituent | Position | Electronic Effect | Predicted Impact on Thiol Group |
|---|---|---|---|
| -Cl | meta (3-position) | Inductively withdrawing (-I) | Decreases nucleophilicity, increases acidity (lowers pKa). |
| -OCCC | para (4-position) | Resonance donating (+R), Inductively withdrawing (-I) | Increases nucleophilicity, decreases acidity (raises pKa). |
Broadening the Scope of Research Applications
Aromatic thiols are valuable building blocks in diverse fields, and this compound could be a precursor to novel compounds with tailored properties. wikipedia.org
Medicinal Chemistry : The thiol group is a key pharmacophore in many enzyme inhibitors. This compound could be used to synthesize new molecules for screening against various biological targets. The lipophilic propoxy group and the halogen atom could enhance binding affinity or modify pharmacokinetic properties. Substituted thiophenols have been investigated for their antioxidant and antibacterial activities, providing a rationale for evaluating this compound and its derivatives. nih.govnih.gov
Materials Science : Thiols are widely used to form self-assembled monolayers (SAMs) on gold and other metal surfaces. The specific substituents on this compound would influence the packing, thickness, and surface properties (e.g., hydrophobicity) of such SAMs, making them potentially useful for creating functionalized surfaces for sensors or electronic devices. aip.org
Polymer Chemistry : Thiophenols can act as chain transfer agents in radical polymerization or be incorporated into polymers to create materials with high refractive indices or specific redox properties. scientific-publications.netnih.gov The unique electronic nature of this molecule could be imparted to a polymer backbone, leading to new functional materials. Thiophene derivatives, in general, are crucial in the development of organic semiconductors and materials for bioimaging. unibo.itcnr.it
| Field | Potential Application | Rationale |
|---|---|---|
| Medicinal Chemistry | Enzyme inhibitor fragment, antioxidant, antibacterial precursor | Thiol is a known pharmacophore; substituents can modulate biological activity and pharmacokinetics. nih.govnih.gov |
| Materials Science | Component for self-assembled monolayers (SAMs), functionalized nanoparticles | Thiol group allows for strong bonding to metal surfaces; substituents tune surface properties. aip.org |
| Polymer Chemistry | Monomer for high refractive index polymers, precursor for redox-active polymers | Sulfur-containing polymers often have unique optical and electronic properties. scientific-publications.netnih.gov |
| Agrochemicals | Precursor for novel pesticides or herbicides | Aryl thiol derivatives are common scaffolds in agrochemical synthesis. wikipedia.org |
Challenges and Opportunities in Organosulfur Chemistry Research
The exploration of compounds like this compound is emblematic of the broader challenges and opportunities within organosulfur chemistry.
Challenges :
Odor : Many low-molecular-weight thiols have powerful and unpleasant odors, requiring specialized handling procedures.
Oxidation : The thiol group is susceptible to oxidation, readily dimerizing to form a disulfide. This requires reactions to be conducted under inert atmospheres and affects the long-term storage stability of the compound. researchgate.net
Catalyst Poisoning : The sulfur atom can coordinate strongly to transition metal catalysts, leading to catalyst deactivation in many standard cross-coupling reactions.
Opportunities : These challenges create opportunities for chemical innovation. The development of odorless thiol surrogates or in-situ generation methods continues to be a major goal. The propensity for thiol-disulfide interchange is not just a challenge but a feature that can be exploited to create dynamic chemical systems, stimulus-responsive materials, and controlled drug-release vehicles. nih.gov Furthermore, the exploration of photochemical and electrochemical methods, which can often avoid the need for metal catalysts, presents a green and sustainable path forward for organosulfur synthesis. researchgate.netrsc.org The rich and often unique reactivity of sulfur-containing compounds ensures that they will remain a source of novel molecules and materials for the foreseeable future.
Q & A
Q. What advanced techniques optimize reaction scalability without compromising purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
